methyl (13R,15S,16R,18R)-13-[(1S,9R,11R,12S,19R)-11-acetyloxy-12-ethyl-8-formyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate
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Overview
Description
The compound “methyl (13R,15S,16R,18R)-13-[(1S,9R,11R,12S,19R)-11-acetyloxy-12-ethyl-8-formyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate” is a highly complex organic molecule. It features multiple chiral centers, various functional groups, and a unique pentacyclic structure. Such compounds are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and challenging synthetic routes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of its pentacyclic core, introduction of functional groups, and stereoselective reactions to ensure the correct configuration at each chiral center. Typical synthetic routes might include:
Cyclization reactions: to form the pentacyclic structure.
Functional group transformations: such as oxidation, reduction, and esterification.
Stereoselective synthesis: to control the configuration of chiral centers.
Industrial Production Methods
Industrial production of such complex molecules often involves:
Optimization of reaction conditions: to maximize yield and purity.
Use of catalysts: to enhance reaction rates and selectivity.
Purification techniques: such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation and reduction: reactions to modify its functional groups.
Substitution reactions: to replace specific atoms or groups.
Hydrolysis: to break ester bonds.
Common Reagents and Conditions
Common reagents might include:
Oxidizing agents: like potassium permanganate or chromium trioxide.
Reducing agents: such as lithium aluminum hydride or sodium borohydride.
Acids and bases: for hydrolysis and esterification reactions.
Major Products
The major products formed from these reactions would depend on the specific functional groups being targeted. For example, oxidation of the formyl group might yield a carboxylic acid, while reduction of the ester groups could produce alcohols.
Scientific Research Applications
This compound could have various applications in scientific research, including:
Medicinal chemistry: Potential as a drug candidate due to its complex structure and multiple functional groups.
Biological studies: Investigation of its biological activity and interactions with biomolecules.
Organic synthesis: Use as a model compound for developing new synthetic methodologies.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological targets. Potential mechanisms might include:
Binding to enzymes or receptors: to modulate their activity.
Interacting with nucleic acids: to affect gene expression.
Disrupting cellular processes: through its unique structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other complex organic molecules with multiple chiral centers and functional groups, such as:
Alkaloids: Naturally occurring compounds with diverse biological activities.
Terpenoids: Compounds with complex structures and various biological functions.
Polyketides: A class of secondary metabolites with intricate structures.
Uniqueness
The uniqueness of this compound lies in its specific configuration, functional groups, and pentacyclic structure, which differentiate it from other similar molecules.
Properties
Molecular Formula |
C46H54N4O10 |
---|---|
Molecular Weight |
822.9 g/mol |
IUPAC Name |
methyl (13R,15S,16R,18R)-13-[(1S,9R,11R,12S,19R)-11-acetyloxy-12-ethyl-8-formyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate |
InChI |
InChI=1S/C46H54N4O10/c1-7-42-15-11-17-49-19-16-44(37(42)49)30-20-31(34(56-4)21-33(30)50(25-51)38(44)46(55,41(54)58-6)39(42)59-26(3)52)45(40(53)57-5)22-27-23-48(24-43(8-2)36(27)60-43)18-14-29-28-12-9-10-13-32(28)47-35(29)45/h9-13,15,20-21,25,27,36-39,47,55H,7-8,14,16-19,22-24H2,1-6H3/t27-,36+,37-,38+,39+,42-,43+,44-,45+,46?/m0/s1 |
InChI Key |
GLDSBTCHEGZWCV-KXYQAOMOSA-N |
Isomeric SMILES |
CC[C@@]12CN3CCC4=C([C@@](C[C@@H](C3)[C@H]1O2)(C5=C(C=C6C(=C5)[C@@]78CCN9[C@H]7[C@](C=CC9)([C@H](C([C@@H]8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41 |
Canonical SMILES |
CCC12CN3CCC4=C(C(CC(C3)C1O2)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41 |
Origin of Product |
United States |
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